2-(Methylsulfonyl)-5-(tributylstannyl)thiazole
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Overview
Description
2-(Methylsulfonyl)-5-(tributylstannyl)thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methylsulfonyl group at the second position and a tributylstannyl group at the fifth position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole typically involves the introduction of the tributylstannyl group to a thiazole precursor. One common method is the Stille coupling reaction, where a thiazole derivative is reacted with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a suitable solvent such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-5-(tributylstannyl)thiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler thiazole derivative.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as halogenation or cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2), while cross-coupling reactions may involve palladium or nickel catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution of the tributylstannyl group can introduce various functional groups, leading to a diverse array of thiazole derivatives.
Scientific Research Applications
2-(Methylsulfonyl)-5-(tributylstannyl)thiazole has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules
Materials Science: The unique properties of the thiazole ring and the tributylstannyl group make this compound useful in the design of novel materials, such as conductive polymers and organic semiconductors.
Biological Studies: Thiazole derivatives are known for their biological activity, and this compound may be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole depends on its specific application. In organic synthesis, the compound acts as a reagent or intermediate, facilitating the formation of new chemical bonds. In biological systems, the thiazole ring may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The tributylstannyl group can also influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)thiazole: Lacks the methylsulfonyl group, making it less versatile in certain reactions.
2-(Methylsulfonyl)thiazole: Lacks the tributylstannyl group, limiting its use in cross-coupling reactions.
5-(Tributylstannyl)thiazole: Similar structure but without the methylsulfonyl group, affecting its reactivity and applications.
Uniqueness
2-(Methylsulfonyl)-5-(tributylstannyl)thiazole is unique due to the presence of both the methylsulfonyl and tributylstannyl groups. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both academic and industrial research.
Properties
IUPAC Name |
5-methyl-2-methylsulfonyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S2/c1-4-3-6-5(9-4)10(2,7)8/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOFIMNXMHXGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-12-9 |
Source
|
Record name | 5-Methyl-2-(methylsulfonyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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